3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride
Overview
Description
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethoxy group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide or ethyl chloride in the presence of a base like sodium hydride.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine-ethoxy intermediate with benzoic acid. This can be achieved through esterification followed by hydrolysis to yield the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of pyrrolidine and ethoxy intermediates are synthesized.
Efficient Coupling Reactions: High-yield coupling reactions are employed to combine the intermediates with benzoic acid.
Purification and Crystallization: The final product is purified through recrystallization and other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy and benzoic acid groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: Lacks the hydrochloride group but has similar structural features.
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: Similar structure with a different position of the ethoxy group.
3-(2-Piperidin-1-yl-ethoxy)-benzoic acid: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. The hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)11-4-3-5-12(10-11)17-9-8-14-6-1-2-7-14;/h3-5,10H,1-2,6-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHUZGXIYVQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.